5-bromo-4-chloro-N1-methylbenzene-1,2-diamine
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Overview
Description
5-bromo-4-chloro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8BrClN2. It is a derivative of benzene, substituted with bromine, chlorine, and a methyl group on the amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of N1-methylbenzene-1,2-diamine. The reaction conditions often require the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-chloro-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-bromo-4-chloro-N1-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-chloro-N1-methylbenzene-1,2-diamine
- 5-bromo-N1-methylbenzene-1,2-diamine
- 4-chloro-N1-methylbenzene-1,2-diamine
Uniqueness
5-bromo-4-chloro-N1-methylbenzene-1,2-diamine is unique due to the specific combination of bromine, chlorine, and methyl groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-5-chloro-2-N-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKNGVCPSBWHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1N)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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